1-(4-(Difluoromethoxy)phenyl)naphthalene
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2O and a molecular weight of 270.27 g/mol It is characterized by the presence of a naphthalene ring substituted with a 4-(difluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene with 4-(difluoromethoxy)benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 4-(difluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)naphthalene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluorophenyl)naphthalene: Contains a single fluorine atom on the phenyl ring.
1-Phenyl naphthalene: Lacks the difluoromethoxy substitution.
Uniqueness
The difluoromethoxy group can enhance the compound’s stability and modify its interactions with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C17H12F2O |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
InChI Key |
IIUYBMJSVJGHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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